1,2-Bis(1-hydroxyethyl)benzene

Description

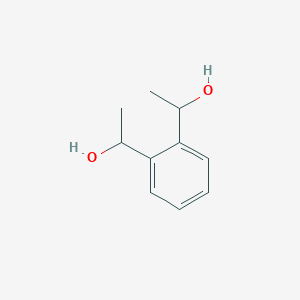

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(1-hydroxyethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(11)9-5-3-4-6-10(9)8(2)12/h3-8,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQZLDLHFMYGFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,2 Bis 1 Hydroxyethyl Benzene and Derivatives

Chemo- and Regioselective Synthesis of 1,2-Bis(1-hydroxyethyl)benzene

The controlled synthesis of 1,2-Bis(1-hydroxyethyl)benzene presents challenges in achieving high chemo- and regioselectivity due to the presence of two reactive hydroxyl groups and the potential for competing side reactions. Researchers have explored various strategies to address these challenges, including the use of specific catalysts and reaction conditions to direct the outcome of the synthesis.

One notable approach involves the regioselective haloaromatization of 1,2-bis(ethynyl)benzene. Treatment of 1,2-bis(ethynyl)benzene with aqueous hydrobromic or hydriodic acid in 3-pentanone (B124093) at elevated temperatures yields 1,2-bis(1'-haloethenyl)benzene intermediates with high yields of 98% and 95% for the bromo and iodo derivatives, respectively. nih.gov While hydrochlorination under these conditions is not successful, the use of a platinum(II) chloride catalyst enables the efficient synthesis of 1,2-bis(1'-chloroethenyl)benzene in 80% yield. nih.gov These haloethenylbenzene intermediates can then undergo a platinum-catalyzed 6-pi electrocyclization to form 1-halonaphthalenes. nih.gov This method demonstrates a high degree of regioselectivity in the initial addition of the halogen acid across the ethynyl (B1212043) groups.

Stereoselective Approaches to 1,2-Bis(1-hydroxyethyl)benzene Synthesis

The synthesis of specific stereoisomers of 1,2-Bis(1-hydroxyethyl)benzene is crucial for applications where chirality plays a significant role. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of the target molecule.

A key strategy for achieving stereoselectivity is through asymmetric reduction of a prochiral precursor, such as 1,2-diacetylbenzene (B1203430). While the direct stereoselective synthesis of 1,2-Bis(1-hydroxyethyl)benzene is not extensively detailed in the provided search results, related studies on similar diacetylbenzene isomers highlight the potential of this approach. For instance, the asymmetric transfer hydrogenation (ATH) of 1,4-diacetylbenzene (B86990) and 1,3-diacetylbenzene (B146489) using chiral bifunctional amidoiridium complexes in methanol (B129727) has been shown to produce the corresponding (S,S)-diols with excellent enantioselectivity (up to 99.7% ee) and good diastereoselectivity (dl/meso ratio of 96/4). rsc.org This suggests that similar catalytic systems could be adapted for the stereoselective synthesis of 1,2-Bis(1-hydroxyethyl)benzene.

Another approach involves the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of the reaction. For example, the stereoselective synthesis of a (5R,6S)-6-[(R)-1-hydroxyethyl]-2-aryloxy penem (B1263517) derivative was achieved through a hydroxy group directed chlorinolysis, demonstrating how a resident chiral center can influence the stereochemistry of subsequent reactions. rsc.org

Catalytic Strategies in the Formation of 1,2-Bis(1-hydroxyethyl)benzene

Catalysis plays a pivotal role in the synthesis of 1,2-Bis(1-hydroxyethyl)benzene, enabling efficient and selective transformations. Various catalytic systems have been employed, primarily for the reduction of the corresponding diketone, 1,2-diacetylbenzene.

Commonly, the reduction is achieved through catalytic hydrogenation using metal catalysts like palladium on carbon (Pd/C) under hydrogen gas pressure. This method is often employed in industrial settings to achieve high yields. Other reducing agents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) can also be used, typically in an inert solvent like tetrahydrofuran (B95107) (THF).

Transition metal complexes are also effective catalysts. For instance, iridium complexes have been utilized in asymmetric hydrogenation and transfer hydrogenation reactions to produce chiral diols from diacetylbenzenes with high enantioselectivity. rsc.org Platinum catalysts, such as PtCl2, have been shown to be effective in the haloaromatization of 1,2-bis(ethynyl)benzene and subsequent cyclization reactions. nih.gov

The choice of catalyst and reaction conditions is critical for controlling the selectivity of the reaction. For example, in the iridium-catalyzed hydrogenation of diacetylbenzenes, the use of pressurized hydrogen can suppress the competing transfer hydrogenation pathway, leading to enhanced enantioselectivity. rsc.org

| Catalyst System | Precursor | Product | Key Features |

| Pd/C, H2 | 1,2-Diacetylbenzene | 1,2-Bis(1-hydroxyethyl)benzene | Industrial method, high yield |

| NaBH4 or LiAlH4 | 1,2-Diacetylbenzene | 1,2-Bis(1-hydroxyethyl)benzene | Common laboratory method |

| Chiral amidoiridium complexes | 1,3- and 1,4-Diacetylbenzene | Chiral diols | High enantioselectivity rsc.org |

| PtCl2 | 1,2-Bis(ethynyl)benzene | 1,2-Bis(1'-haloethenyl)benzenes | Regioselective haloaromatization nih.gov |

Precursor-Based Synthetic Routes to 1,2-Bis(1-hydroxyethyl)benzene Architectures

Reduction Transformations in the Synthesis of Benzylic Diols

A primary and straightforward route to 1,2-Bis(1-hydroxyethyl)benzene is the reduction of 1,2-diacetylbenzene. This transformation involves the conversion of the two ketone functionalities into secondary alcohols.

A variety of reducing agents can be employed for this purpose. For laboratory-scale synthesis, sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used. These reagents effectively reduce the carbonyl groups to hydroxyl groups. Industrial production may favor catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is often carried out under elevated temperature and pressure to ensure high conversion and yield.

Furthermore, biocatalytic reductions using microorganisms like baker's yeast (Saccharomyces cerevisiae) have been explored for the enantioselective reduction of symmetrical diacetylaromatic compounds. lookchem.com This approach can yield optically active secondary alcohols with high enantiomeric purity. lookchem.com

| Precursor | Reducing Agent/Catalyst | Product | Reference |

| 1,2-Diacetylbenzene | Sodium borohydride (NaBH₄) | 1,2-Bis(1-hydroxyethyl)benzene | |

| 1,2-Diacetylbenzene | Lithium aluminum hydride (LiAlH₄) | 1,2-Bis(1-hydroxyethyl)benzene | |

| 1,2-Diacetylbenzene | Palladium on carbon (Pd/C), H₂ | 1,2-Bis(1-hydroxyethyl)benzene | |

| 1,4-Diacetylbenzene | Baker's yeast | (S)-1-Acetyl-4-(1-hydroxyethyl)benzene and (S,S)-1,4-Bis(1-hydroxyethyl)benzene | rsc.orglookchem.com |

Cycloaddition Reactions Leading to ortho-Disubstituted Benzene (B151609) Diols

Cycloaddition reactions offer a powerful and atom-economical strategy for constructing highly substituted benzene rings, including those with the ortho-disubstituted pattern found in 1,2-Bis(1-hydroxyethyl)benzene. The [2+2+2] cycloaddition of alkynes is a particularly relevant method. psu.edumdpi.com

This reaction involves the transition metal-catalyzed cyclotrimerization of three alkyne units to form a benzene ring. By using a diyne (a molecule with two alkyne groups) and a monoalkyne, it is possible to construct a substituted benzene ring with a defined substitution pattern. For the synthesis of ortho-disubstituted systems, a 1,2-disubstituted benzene derivative bearing two alkyne-containing side chains can be reacted with a third alkyne.

Various transition metal catalysts, including those based on rhodium, iridium, and cobalt, have been shown to be effective for [2+2+2] cycloadditions. psu.edumdpi.com The choice of catalyst and ligands can influence the chemo- and regioselectivity of the reaction, which has been a significant challenge in this area. psu.edu For instance, iridium-catalyzed [2+2+2] cycloaddition of a 1,2-bis(propiolyl)benzene derivative with various alkynes has been successfully used to synthesize anthraquinones, demonstrating the formation of a new benzene ring fused to the starting ortho-substituted benzene. mdpi.com While not directly producing 1,2-Bis(1-hydroxyethyl)benzene, this methodology illustrates a viable pathway to related complex ortho-disubstituted architectures.

Photochemical cycloadditions between benzene derivatives and alkenes can also lead to polycyclic compounds with ortho relationships, although these often result in complex mixtures and may require specific substrates to favor the desired [2+2] cycloaddition mode. researchgate.net

Green Chemistry Principles in 1,2-Bis(1-hydroxyethyl)benzene Synthesis

The application of green chemistry principles to the synthesis of 1,2-Bis(1-hydroxyethyl)benzene aims to reduce the environmental impact of the manufacturing process. royalsocietypublishing.org This involves considerations such as the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions.

One area where green chemistry can be applied is in the choice of catalysts. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key principle of green chemistry. royalsocietypublishing.org In the context of 1,2-Bis(1-hydroxyethyl)benzene synthesis, this could involve the use of supported metal catalysts for hydrogenation reactions.

Another green approach is the use of biocatalysis. As mentioned previously, the enantioselective reduction of diacetylbenzenes using baker's yeast offers a milder and more environmentally friendly alternative to traditional chemical reducing agents. lookchem.com

The use of safer and more sustainable solvents is also a crucial aspect. While many organic reactions are carried out in volatile and potentially toxic solvents, research is ongoing to replace these with greener alternatives such as water, supercritical fluids, or ionic liquids. royalsocietypublishing.org For example, the cyclization of 1,2-bis(hydroxymethyl)benzene using dialkyl carbonates as both a reagent and a solvent represents a greener approach to related cyclic ethers. frontiersin.org

Furthermore, the development of atom-economical reactions, such as the [2+2+2] cycloaddition, aligns with green chemistry principles as they maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. mdpi.comroyalsocietypublishing.org

| Green Chemistry Principle | Application in Synthesis |

| Catalysis | Use of recyclable heterogeneous catalysts (e.g., supported Pd/C) royalsocietypublishing.org |

| Renewable Feedstocks/Biocatalysis | Enantioselective reduction using baker's yeast lookchem.com |

| Safer Solvents | Exploring alternatives to hazardous organic solvents royalsocietypublishing.org |

| Atom Economy | Utilizing cycloaddition reactions to maximize atom incorporation mdpi.comroyalsocietypublishing.org |

Solvent-Free and Environmentally Benign Methodologies

A significant focus in modern organic synthesis is the reduction or elimination of hazardous organic solvents and the use of greener alternatives and conditions. Environmentally benign methodologies prioritize safety and sustainability by employing recyclable catalysts, non-toxic solvents such as water, or by conducting reactions under solvent-free conditions.

One of the most effective and environmentally friendly methods for synthesizing chiral diols, including isomers of 1,2-Bis(1-hydroxyethyl)benzene, is through catalytic asymmetric hydrogenation. Research has demonstrated the highly efficient hydrogenation of 1,3- and 1,4-diacetylbenzene to their corresponding diols using bifunctional iridium catalysts in primary alcohols like methanol. rsc.org This method avoids harsh reagents and proceeds with high conversion and excellent enantioselectivity, showcasing a green approach to producing chiral diols. rsc.org For instance, the hydrogenation of 1,4-diacetylbenzene resulted in a greater than 99% yield of the corresponding diol with an enantiomeric excess of 99.7%. rsc.org

The principles of green chemistry have also been successfully applied to the synthesis of other benzenediol derivatives. Efficient, lithium-salt-free methods have been developed for synthesizing 2-substituted 1,4-benzenediols using a benign water/ethanol solvent system and potassium carbonate as a base. researchgate.nettandfonline.com This approach not only avoids hazardous reagents and solvents but also simplifies the reaction procedure. tandfonline.com Furthermore, patents have described processes for producing hydroquinone (B1673460) (benzene-1,4-diol) that utilize a recyclable copper catalyst at ambient temperature and pressure, further emphasizing the industrial shift towards sustainable catalytic processes. google.com

Solvent-free reactions represent an ideal green chemistry approach by eliminating solvent waste entirely. An example of this is the ruthenium trichloride (B1173362) mediated [2+2+2] cycloaddition of diynes and alkynes to produce highly substituted fluorenones, which proceeds efficiently without any solvent. acs.org Such solventless catalytic processes are highly atom-economical and minimize the environmental footprint of the synthesis. acs.org

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Diacetylbenzenes

| Substrate | Conversion (%) | Diol Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dl/meso) |

|---|---|---|---|---|

| 1,4-Diacetylbenzene | 100 | >99 | 99.7 | 96/4 |

| 1,3-Diacetylbenzene | 100 | 99 | 99.5 | 95/5 |

Data adapted from a study on competitive Asymmetric Hydrogenation (AH) and Asymmetric Transfer Hydrogenation (ATH) reactions. rsc.org

Atom Economy and Efficiency in Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. tongji.edu.cn A reaction with high atom economy minimizes the generation of waste byproducts, making the process more sustainable and cost-effective. science-revision.co.ukstudymind.co.uk

The synthesis of 1,2-Bis(1-hydroxyethyl)benzene is typically achieved through the reduction of 1,2-diacetylbenzene. The choice of reduction method significantly impacts the atom economy of the process.

Catalytic Hydrogenation : The reaction C₆H₄(COCH₃)₂ + 2H₂ → C₆H₄(CH(OH)CH₃)₂ involves the direct addition of hydrogen gas across the carbonyl groups. In this ideal reaction, all atoms of the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%. science-revision.co.uksustainability-directory.com This makes catalytic hydrogenation the most atom-economical method for this transformation. libretexts.org

A powerful illustration of a highly efficient and atom-economical synthesis of complex derivatives from a 1,2-bis(...)benzene precursor is the transition metal-catalyzed [2+2+2] cycloaddition. mdpi.com Researchers have developed an iridium-catalyzed cycloaddition of a 1,2-bis(propiolyl)benzene derivative with various alkynes to produce substituted anthraquinones in high yields. mdpi.comnih.gov This method is described as a powerful and atom-economical way to access complex aromatic structures because it constructs the core of the molecule by combining all the atoms of the reactants with no loss as byproducts. mdpi.com The reaction demonstrates high efficiency, with yields ranging from 42% to 93% across a broad range of substrates. mdpi.com

Table 2: Iridium-Catalyzed [2+2+2] Cycloaddition for the Synthesis of Anthraquinone Derivatives

| Alkyne Coupling Partner | Resulting Anthraquinone Derivative | Yield (%) |

|---|---|---|

| 1-Hexyne | 1,4-Dibutyl-2-butylanthracene-9,10-dione | 83 |

| Phenylacetylene | 1,4-Dibutyl-2-phenylanthracene-9,10-dione | 77 |

| 1-Chloro-4-ethynylbenzene | 1,4-Dibutyl-2-(4-chlorophenyl)anthracene-9,10-dione | 73 |

| 3,3-Dimethyl-1-butyne | 1,4-Dibutyl-2-(tert-butyl)anthracene-9,10-dione | 58 |

| 3-Butyn-1-ol | 1,4-Dibutyl-2-(2-hydroxyethyl)anthracene-9,10-dione | 85 |

Data adapted from a study on the iridium-catalyzed synthesis of anthraquinones. mdpi.com

Molecular Structure and Stereochemical Investigations of 1,2 Bis 1 Hydroxyethyl Benzene

Spectroscopic Characterization Techniques for 1,2-Bis(1-hydroxyethyl)benzene

Spectroscopic methods are indispensable for the structural confirmation and analysis of 1,2-Bis(1-hydroxyethyl)benzene. A combination of nuclear magnetic resonance, vibrational, and electronic spectroscopies provides a comprehensive picture of the molecule's connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of 1,2-Bis(1-hydroxyethyl)benzene. Standard one-dimensional ¹H and ¹³C NMR techniques are effective for identifying the key structural environments, such as the hydroxyl and ethyl groups. While specific spectral data is often proprietary and contained within databases, the expected chemical shifts can be predicted based on the molecular structure. nih.govfigshare.com

Advanced NMR methods are particularly crucial for distinguishing between the stereoisomers of 1,2-Bis(1-hydroxyethyl)benzene. Techniques based on anisotropic parameters, such as the analysis of residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), have emerged as powerful approaches for the stereochemical elucidation of complex molecules. researchgate.netacs.org These methods involve dissolving the analyte in a liquid crystalline phase or a stretched gel, which induces a slight alignment of the molecules with the external magnetic field. The resulting RDCs and RCSAs are highly sensitive to the molecule's three-dimensional structure and can be used to unambiguously determine the relative configuration of chiral centers, a task that can be challenging using standard NOE-based methods alone. researchgate.net Bayesian inference combined with floating-chirality distance geometry simulations can further quantify the probability of a correct configurational assignment based on this NMR data. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 1,2-Bis(1-hydroxyethyl)benzene This table is generated based on typical values for the functional groups present and data from analogous compounds.

| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Description |

|---|---|---|---|

| Methyl | ¹H | 1.2 - 1.6 | Doublet, coupled to methine proton |

| Methine | ¹H | 4.8 - 5.2 | Quartet, coupled to methyl protons |

| Hydroxyl | ¹H | 2.0 - 4.5 | Broad singlet, chemical shift is concentration and solvent dependent |

| Aromatic | ¹H | 7.1 - 7.6 | Multiplet |

| Methyl | ¹³C | 23 - 27 | |

| Methine | ¹³C | 68 - 72 | Carbon bearing the hydroxyl group |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, serves to confirm the presence of key functional groups in 1,2-Bis(1-hydroxyethyl)benzene. The most prominent feature in the IR spectrum is the O–H stretching vibration, which typically appears as a broad band in the region of 3200–3600 cm⁻¹. The broadness of this peak is indicative of hydrogen bonding. Other characteristic vibrations include the C-O stretching of the secondary alcohol, aromatic and aliphatic C-H stretches, and benzene (B151609) ring vibrations. For analogous molecules containing hydroxyethyl (B10761427) moieties, O-H stretching vibrations have been identified around 3228 cm⁻¹, with C-C stretching of the ring observed at various lower frequencies. researchgate.net In more complex but related structures like N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, the O-H and N-H stretching vibrations are observed in a broad range from 3370 to 2480 cm⁻¹. iucr.orgnih.gov

Electronic spectroscopy, such as UV-Visible spectroscopy, provides information about the electronic transitions within the molecule. The benzene ring constitutes the primary chromophore. While specific data for 1,2-Bis(1-hydroxyethyl)benzene is not widely published, fluorescence spectroscopy has been suggested as a method to probe electronic transitions, which can be influenced by substituent orientation.

Table 2: Key Infrared (IR) Absorption Frequencies for 1,2-Bis(1-hydroxyethyl)benzene This table is based on characteristic frequencies for the functional groups and data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| O–H Stretch | Alcohol | 3200 - 3600 (broad) | |

| C–H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | uwosh.edu |

| C–H Stretch (Aliphatic) | Ethyl Group | 2850 - 3000 | uwosh.edu |

| C=C Stretch | Benzene Ring | 1450 - 1600 | researchgate.net |

Advanced Nuclear Magnetic Resonance Spectroscopy for Configurational Assignment

X-ray Crystallographic Analysis of 1,2-Bis(1-hydroxyethyl)benzene and Co-crystals

X-ray crystallography provides definitive, high-resolution information about the molecular structure in the solid state, including bond lengths, bond angles, and the precise arrangement of molecules within the crystal lattice. While a specific crystal structure for 1,2-Bis(1-hydroxyethyl)benzene is not publicly available, extensive studies on closely related isomers and derivatives offer significant insight into its expected solid-state behavior. iucr.orgresearchgate.net

In the solid state, the conformation of 1,2-Bis(1-hydroxyethyl)benzene is dictated by the need to minimize steric hindrance and maximize favorable intermolecular interactions. The two hydroxyethyl side chains are flexible, with rotation possible around the C(aryl)-C(alkyl) and C(alkyl)-O bonds.

Hydrogen bonding is the dominant intermolecular force governing the crystal structure of 1,2-Bis(1-hydroxyethyl)benzene. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of complex and robust networks.

Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are possible. In a study of a related 1,3,5-trisubstituted benzene, a continuous pattern of intramolecular O—H⋯O hydrogen bonds was observed, with H⋯O distances ranging from 1.86 to 2.12 Å. iucr.org Intermolecular hydrogen bonds, however, are typically more prevalent and crucial for building the crystal lattice. In related structures, molecules are connected via O—H⋯O and N—H⋯O hydrogen bonds to form dimers, undulating layers, or complex three-dimensional frameworks. iucr.orgiucr.orgresearchgate.net For example, dimers of inversion-related molecules can serve as the basic supramolecular units, which are then further connected into layers. iucr.org These extensive hydrogen-bonding schemes are the primary factor stabilizing the crystal packing.

Solid-State Conformations and Molecular Packing

Stereochemical Analysis of 1,2-Bis(1-hydroxyethyl)benzene Isomers

The 1,2-Bis(1-hydroxyethyl)benzene molecule possesses two stereogenic centers, located at the benzylic carbons (C1 of each ethyl group). This gives rise to three possible stereoisomers: a pair of enantiomers, (1R,2R)- and (1S,2S)-1,2-Bis(1-hydroxyethyl)benzene, and a meso compound, (1R,2S)-1,2-Bis(1-hydroxyethyl)benzene. lookchem.com The analysis, separation, and assignment of the absolute configuration of these isomers are critical aspects of its stereochemical investigation.

The separation of these stereoisomers is typically achieved using chiral chromatography techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for resolving enantiomers and diastereomers. researchgate.netmdpi.com Other techniques such as gas chromatography (GC) and capillary electrophoresis (CE) with chiral selectors can also be employed. researchgate.net For analytical purposes, derivatization with a chiral labeling reagent can be used to convert the enantiomers into diastereomers, which can then be separated and quantified using standard LC-MS methods. rsc.org

Assigning the absolute configuration of the separated isomers requires chiroptical methods. Vibrational circular dichroism (VCD) is a powerful technique that, when combined with density functional theory (DFT) calculations, can reliably determine the absolute configuration of chiral molecules in solution. researchgate.net Alternatively, the formation of diastereomeric derivatives with a chiral auxiliary of known configuration, such as a Mosher's acid derivative, allows for the determination of the absolute stereochemistry through detailed ¹H NMR analysis. mdpi.com For unambiguous assignment in the solid state, single-crystal X-ray diffraction of a co-crystal with a known chiral molecule is the definitive method. researchgate.net

Enantioselective Synthesis and Resolution Strategies

The preparation of enantiomerically pure forms of 1,2-Bis(1-hydroxyethyl)benzene can be achieved through two primary routes: enantioselective synthesis, which aims to create a specific enantiomer directly, and the resolution of a racemic mixture.

Enantioselective Synthesis:

Catalytic asymmetric synthesis represents a powerful tool for obtaining enantiomerically enriched diols. One notable approach involves the asymmetric reduction of the corresponding diketone, 1,2-diacetylbenzene (B1203430). This transformation can be catalyzed by chiral metal complexes or enzymes, which create a chiral environment to favor the formation of one enantiomer over the other.

For instance, the use of chiral ruthenium complexes in asymmetric transfer hydrogenation has been shown to be effective for the reduction of prochiral ketones. While specific studies on the enantioselective reduction of 1,2-diacetylbenzene to 1,2-Bis(1-hydroxyethyl)benzene are not extensively documented in readily available literature, analogous reductions of similar diketones suggest high enantioselectivities are achievable.

Another strategy is the enantioselective addition of a methyl group to 1,2-benzenedicarbaldehyde. This can be accomplished using organometallic reagents in the presence of a chiral ligand. The chiral ligand coordinates to the metal center, influencing the trajectory of the nucleophilic attack and leading to the preferential formation of one enantiomer of the diol.

Resolution Strategies:

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. For diols like 1,2-Bis(1-hydroxyethyl)benzene, enzymatic acylation is a common and effective strategy. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer from the acylated product.

Chemical resolution involves the derivatization of the racemic diol with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques like crystallization or chromatography. After separation, the chiral auxiliary is removed to yield the pure enantiomers. A study on the optical resolution of C2-symmetric racemic 1,4-diols with an o-xylylene (B1219910) structure, which is structurally related to 1,2-Bis(1-hydroxyethyl)benzene, demonstrated the efficacy of using a chiral resolving agent. molaid.com

| Resolution Strategy | Description | Key Reagents/Catalysts | Separation Method |

| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer in a racemic mixture of the diol. | Lipases (e.g., Candida antarctica lipase B), acyl donor (e.g., vinyl acetate). | Chromatography to separate the unreacted enantiomer from the esterified enantiomer. |

| Chemical Resolution | Formation of diastereomeric derivatives with a chiral resolving agent. | Chiral acids, chiral isocyanates. | Crystallization or chromatography of diastereomers, followed by removal of the chiral auxiliary. |

Diastereomeric Recognition and Separation

1,2-Bis(1-hydroxyethyl)benzene can exist as a pair of enantiomers (R,R and S,S) and a meso compound (R,S), which is a diastereomer of the enantiomeric pair. The ability to distinguish and separate these diastereomers is crucial for obtaining stereochemically pure materials.

Diastereomeric Recognition:

Diastereomeric recognition is the principle that underlies many separation techniques. It relies on the different non-covalent interactions that diastereomers can form with a chiral environment. In the context of separation, this chiral environment can be a chiral stationary phase in chromatography or a chiral solvating agent in NMR spectroscopy. The differing stabilities of the diastereomeric complexes or adducts lead to observable differences in properties, such as retention time in chromatography or chemical shifts in NMR.

Separation of Diastereomers:

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are powerful tools for the separation of diastereomers. The separation can be achieved on either a chiral or an achiral stationary phase.

When a racemic mixture of 1,2-Bis(1-hydroxyethyl)benzene is derivatized with a single enantiomer of a chiral reagent, a pair of diastereomers is formed. These diastereomers can often be separated on a standard achiral stationary phase (like silica (B1680970) gel) because their different three-dimensional structures lead to different interactions with the stationary phase.

Alternatively, the underivatized mixture of enantiomers and the meso form can be separated on a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts differently with each stereoisomer, leading to different retention times. For example, polysaccharide-based chiral stationary phases have proven effective for the separation of a wide range of chiral compounds, including diols.

The choice of chromatographic conditions, such as the mobile phase composition and temperature, can significantly influence the separation efficiency.

| Separation Technique | Stationary Phase | Principle | Application |

| High-Performance Liquid Chromatography (HPLC) | Achiral (e.g., silica gel) | Separation of diastereomeric derivatives formed by reaction with a chiral resolving agent. | Preparative and analytical scale separation of diastereomers. |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Chiral Stationary Phase (CSP) | Differential interaction of underivatized stereoisomers with the chiral selector of the CSP. | Analytical and semi-preparative separation of enantiomers and the meso form. |

Computational and Theoretical Chemistry Studies of 1,2 Bis 1 Hydroxyethyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the reactive nature of 1,2-Bis(1-hydroxyethyl)benzene.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1,2-Bis(1-hydroxyethyl)benzene, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine its optimized molecular geometry and energies. ripublication.com These calculations provide data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Theoretical calculations are typically performed on an isolated molecule in the gas phase to establish a baseline understanding of its intrinsic properties. ripublication.com The resulting optimized structure represents the minimum energy conformation. Furthermore, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ripublication.comresearchgate.net The energy gap between HOMO and LUMO is a crucial parameter for predicting the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Interactive Data Table: Calculated Molecular Properties of 1,2-Bis(1-hydroxyethyl)benzene

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are employed to predict various spectroscopic parameters. aps.org For instance, methods like Hartree-Fock (HF) and post-HF methods, alongside DFT, can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose, providing theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure. ripublication.comresearchgate.net

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as the stretching and bending of the hydroxyl (O-H) groups. researchgate.net

Density Functional Theory (DFT) for Molecular Geometries and Energies

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.netacs.org These simulations allow for the exploration of the conformational landscape of 1,2-Bis(1-hydroxyethyl)benzene, revealing the different shapes the molecule can adopt and their relative stabilities. frontiersin.orgnih.gov

The conformation of 1,2-Bis(1-hydroxyethyl)benzene can be significantly influenced by the surrounding solvent. MD simulations can model these solvent effects explicitly by including solvent molecules in the simulation box or implicitly using a polarizable continuum model (PCM). researchgate.netarxiv.orgmdpi.com In non-polar solvents, intramolecular hydrogen bonding between the two hydroxyl groups is a key factor in determining the preferred conformation. whiterose.ac.uk In polar, protic solvents, this intramolecular bonding may be disrupted in favor of intermolecular hydrogen bonds with the solvent molecules. whiterose.ac.uk The polarity of the solvent can affect reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products to different extents. arxiv.orgwhiterose.ac.uk

Solvent Effects on 1,2-Bis(1-hydroxyethyl)benzene Conformations

Prediction of Chemical Reactivity and Reaction Pathways

Computational methods are invaluable for predicting the chemical reactivity of 1,2-Bis(1-hydroxyethyl)benzene and for mapping out potential reaction pathways. aip.orgnumberanalytics.com

The hydroxyl groups of 1,2-Bis(1-hydroxyethyl)benzene are the primary sites for chemical reactions. Computational models can predict the likelihood of reactions such as oxidation, where the hydroxyl groups are converted to ketones or carboxylic acids, and substitution reactions. By calculating the energy profile of a reaction, including the energies of reactants, products, and transition states, chemists can determine the activation energy and predict the feasibility and rate of the reaction. aip.orgnumberanalytics.com

For example, DFT calculations can be used to model the reaction of 1,2-Bis(1-hydroxyethyl)benzene with an oxidizing agent. The calculations can help to identify the most likely reaction mechanism, whether it proceeds in a single step or through a series of intermediates. acs.org Methods like the Nudged Elastic Band (NEB) or Intrinsic Reaction Coordinate (IRC) can be employed to find the minimum energy path connecting reactants and products. numberanalytics.com These theoretical predictions of reactivity can guide the design of new synthetic routes and the development of novel applications for the compound.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental framework used to predict the chemical reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For 1,2-Bis(1-hydroxyethyl)benzene, DFT calculations can be employed to determine the energies and spatial distributions of these frontier orbitals. Such calculations, for instance using the B3LYP functional with a 6-311+G(d,p) basis set, help in mapping the electron density and predicting how the molecule will interact with other reagents. The presence of the two hydroxyl-bearing ethyl groups on the benzene (B151609) ring influences the electronic properties compared to unsubstituted benzene. The hydroxyl groups, acting as weak σ-donors, can modulate the energy levels of the frontier orbitals.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| 1,2-Bis(1-hydroxyethyl)benzene | -6.15 | -0.25 | 5.90 |

| Benzene | -6.78 | -0.53 | 6.25 |

This table presents illustrative data based on typical DFT calculation results for similar aromatic compounds.

The analysis of these orbitals reveals how substitution affects reactivity. The slightly higher HOMO energy and lower HOMO-LUMO gap for 1,2-Bis(1-hydroxyethyl)benzene compared to benzene suggest that the substituted molecule is marginally more reactive and a better electron donor. The spatial distribution of the HOMO would likely be concentrated on the aromatic ring, while the LUMO would also be distributed across the π-system, which is typical for substituted benzenes. researchgate.net

Transition State Theory in Mechanistic Elucidation

Transition State Theory (TST) is a cornerstone of chemical kinetics that explains reaction rates by analyzing the properties of the activated complex, or transition state, that exists at the highest point on the potential energy surface between reactants and products. rsc.org Computational chemistry is instrumental in applying TST by locating the geometry of these fleeting transition state structures and calculating their energies. nih.gov This allows for the determination of the activation energy (Ea), which is the primary barrier that must be overcome for a reaction to proceed.

For 1,2-Bis(1-hydroxyethyl)benzene, several reactions can be mechanistically studied using this approach, including the oxidation of its alcohol groups or an acid-catalyzed intramolecular dehydration to form 1,3-dihydro-1,3-dimethylisobenzofuran (a substituted phthalan). In the case of this cyclization, TST can be used to elucidate the step-by-step mechanism. The process would computationally involve:

Modeling the initial state: the reactant molecule, 1,2-Bis(1-hydroxyethyl)benzene, and a catalyst (e.g., a hydronium ion).

Locating the transition state for the first step, likely the protonation of one of the hydroxyl groups.

Identifying the subsequent transition state for the rate-determining step, which would involve the loss of a water molecule to form a carbocation, followed by intramolecular nucleophilic attack by the second hydroxyl group.

Calculating the energy of each transition state relative to the reactants to determine the activation barriers for each step.

The following table provides illustrative activation energies for key steps in a hypothetical acid-catalyzed intramolecular cyclization of 1,2-Bis(1-hydroxyethyl)benzene, as would be determined by DFT calculations.

| Reaction Step | Description | Calculated Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| 1 | Protonation of a hydroxyl group | 5.2 |

| 2 | Loss of water to form carbocation intermediate | 18.5 |

| 3 | Intramolecular ring closure | 8.1 |

This table presents illustrative data for a plausible reaction mechanism. The values are representative of activation energies calculated for similar acid-catalyzed dehydration reactions.

By comparing the calculated activation energies, the rate-determining step of the reaction can be identified—in this hypothetical case, the formation of the carbocation intermediate, as it has the highest energy barrier. acs.org These theoretical investigations provide deep mechanistic insights and can guide the design of more efficient synthetic protocols. nih.gov

Chemical Transformations and Reactivity of 1,2 Bis 1 Hydroxyethyl Benzene

Derivatization Reactions of the Hydroxyl Functionalities

The presence of two benzylic hydroxyl groups is a defining feature of 1,2-bis(1-hydroxyethyl)benzene, making these groups primary sites for a variety of chemical modifications.

Esterification and Etherification of Benzylic Alcohols

The hydroxyl groups of 1,2-bis(1-hydroxyethyl)benzene can readily undergo esterification and etherification reactions, which are fundamental transformations for protecting the alcohol functionality or for introducing new functional groups.

Esterification: The conversion of the hydroxyl groups to esters can be achieved using various reagents. For instance, reaction with acid anhydrides, such as acetic anhydride (B1165640) in the presence of a base like pyridine, yields the corresponding diacetate ester, 1,2-bis(acetoxyethyl)benzene. Similarly, acid chlorides can be employed. This transformation is not only a means of protecting the hydroxyl groups but also a method to introduce specific ester moieties with desired properties.

Etherification: The synthesis of ethers from 1,2-bis(1-hydroxyethyl)benzene can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl groups with a strong base to form the corresponding dialkoxide, followed by reaction with an alkyl halide. This allows for the introduction of a wide range of alkyl or aryl groups.

A summary of representative derivatization reactions of the hydroxyl groups is presented in Table 1.

| Reaction Type | Reagent | Product |

| Esterification | Acetic Anhydride/Pyridine | 1,2-Bis(acetoxyethyl)benzene |

| Substitution | Thionyl Chloride (SOCl₂) | 1,2-Bis(chloroethyl)benzene |

Table 1: Representative Derivatization Reactions of 1,2-Bis(1-hydroxyethyl)benzene

Oxidation and Reduction Pathways of the Hydroxyl Groups

The secondary alcohol functionalities of 1,2-bis(1-hydroxyethyl)benzene are susceptible to both oxidation and reduction, leading to the formation of diketones or fully reduced alkyl chains, respectively.

Oxidation: The oxidation of the diol can yield different products depending on the oxidizing agent and reaction conditions. The use of oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can convert the secondary hydroxyl groups into ketones, forming 1,2-diacetylbenzene (B1203430). This diketone is a valuable intermediate in the synthesis of various heterocyclic compounds and ligands. Further oxidation under harsher conditions could potentially lead to cleavage of the C-C bond or oxidation to carboxylic acids.

Reduction: The benzylic hydroxyl groups can be reduced to form 1,2-diethylbenzene (B43095). Strong reducing agents are typically required for this transformation. This reaction effectively removes the polar hydroxyl functionality, yielding a simple dialkylbenzene.

Aromatic Ring Functionalization Strategies

Beyond the reactivity of the hydroxyl groups, the benzene (B151609) ring of 1,2-bis(1-hydroxyethyl)benzene can be functionalized, although the presence of the hydroxyethyl (B10761427) substituents influences the regioselectivity and feasibility of these reactions.

Electrophilic Aromatic Substitution Reactions

The 1,2-bis(1-hydroxyethyl) groups are activating and ortho-, para-directing substituents for electrophilic aromatic substitution (EAS) reactions. libretexts.org The hydroxyl groups, especially the benzylic ones, can donate electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity and making it more susceptible to attack by electrophiles. libretexts.org However, the steric bulk of the two adjacent substituents would likely favor substitution at the less hindered positions of the ring. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. hu.edu.jo For instance, nitration using a mixture of nitric and sulfuric acid would be expected to introduce nitro groups onto the aromatic ring. hu.edu.jo

It's important to note that the reaction conditions for EAS must be carefully chosen to avoid side reactions involving the hydroxyl groups, such as acid-catalyzed dehydration or oxidation.

Cross-Coupling Methodologies for Aryl Modification

Modern cross-coupling reactions provide powerful tools for the modification of aryl systems. While direct C-H activation of the benzene ring of 1,2-bis(1-hydroxyethyl)benzene is a possibility, a more common strategy involves the pre-functionalization of the aromatic ring with a halide or triflate, followed by a cross-coupling reaction. For example, if a bromo- or iodo-substituted derivative of 1,2-bis(1-hydroxyethyl)benzene were prepared, it could then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. whiterose.ac.uk These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, onto the aromatic core.

Cyclization and Polymerization Pathways Initiated by 1,2-Bis(1-hydroxyethyl)benzene

The difunctional nature of 1,2-bis(1-hydroxyethyl)benzene makes it a valuable monomer for the synthesis of polymers and a precursor for cyclization reactions to form heterocyclic structures.

Cyclization: Intramolecular reactions involving the two hydroxyl groups can lead to the formation of cyclic ethers. For example, acid-catalyzed dehydration could potentially lead to the formation of a seven-membered cyclic ether, although this is often a challenging ring size to form. Alternatively, reaction with a suitable dielectrophile could lead to the formation of various heterocyclic systems. For example, reaction with a phosphorus-containing electrophile has been shown to produce cyclic phosphazene derivatives. researchgate.net

Polymerization: As a diol, 1,2-bis(1-hydroxyethyl)benzene can be used as a monomer in step-growth polymerization. For instance, it can be co-polymerized with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyesters. researchgate.netnih.govwikipedia.org Similarly, reaction with diisocyanates would yield polyurethanes. The rigid aromatic backbone and the specific ortho-substitution pattern of the monomer would impart unique properties to the resulting polymers, such as thermal stability and specific conformational preferences. atamanchemicals.com For example, the related compound hydroquinone (B1673460) bis(2-hydroxyethyl)ether (HQEE) is used as a chain extender in polyurethane synthesis to enhance rigidity and thermal properties. atamanchemicals.com

A summary of the products from various chemical transformations is provided in Table 2.

| Reaction Category | Specific Transformation | Product |

| Derivatization | Oxidation | 1,2-Diacetylbenzene |

| Derivatization | Reduction | 1,2-Diethylbenzene |

| Polymerization | Polycondensation with a dicarboxylic acid | Polyester (B1180765) |

| Polymerization | Polyaddition with a diisocyanate | Polyurethane |

Table 2: Products of Chemical Transformations of 1,2-Bis(1-hydroxyethyl)benzene

Formation of Cyclic Ethers or Spiro Compounds

The proximate positioning of the two 1-hydroxyethyl substituents on the benzene ring facilitates intramolecular reactions. Under appropriate conditions, 1,2-bis(1-hydroxyethyl)benzene is expected to undergo an intramolecular dehydration reaction to yield a five-membered cyclic ether.

The most plausible cyclic product is 1,3-dimethyl-1,3-dihydroisobenzofuran . This transformation is typically achieved through acid-catalyzed dehydration. The general mechanism involves the protonation of one hydroxyl group by an acid catalyst, followed by the loss of a water molecule to form a secondary benzylic carbocation. This carbocation is then attacked by the lone pair of electrons on the oxygen of the second hydroxyl group, leading to the formation of the cyclic ether ring after deprotonation. The stability of the benzylic carbocation intermediate facilitates this E1-type mechanism.

While specific studies detailing this exact reaction for 1,2-bis(1-hydroxyethyl)benzene are not prevalent in the reviewed literature, the synthesis of the parent ring system, 1,3-dihydroisobenzofuran (also known as phthalan), and its derivatives from related starting materials is well-documented. ecust.edu.cnclockss.org For instance, methods for preparing substituted 1,3-dihydroisobenzofurans often involve the cyclization of precursors like 2-vinylbenzyl alcohols. clockss.org The acid-catalyzed dehydration of diols is a standard method for the formation of cyclic ethers.

A summary of the expected intramolecular cyclization is presented below:

Table 1: Expected Intramolecular Cyclization of 1,2-Bis(1-hydroxyethyl)benzene

| Reactant | Reagent/Condition | Major Product | Product Class |

|---|

There is no information available in the surveyed literature regarding the formation of spiro compounds directly from 1,2-bis(1-hydroxyethyl)benzene as a starting material. The synthesis of spiro compounds typically involves different precursors and reaction pathways.

Oligomerization and Polymerization Mechanisms

As a difunctional monomer (diol), 1,2-bis(1-hydroxyethyl)benzene can participate in step-growth polymerization reactions to form oligomers and high-molecular-weight polymers. The two hydroxyl groups can react with complementary functional groups on other monomers, such as the carboxylic acid groups of a diacid or the isocyanate groups of a diisocyanate.

The most common polymerization pathway for diols is polycondensation, particularly with dicarboxylic acids or their more reactive derivatives (like diacid chlorides or diesters) to form polyesters. In a typical polyesterification reaction, 1,2-bis(1-hydroxyethyl)benzene would be reacted with a dicarboxylic acid monomer at elevated temperatures, often in the presence of an acid catalyst. The reaction proceeds through the formation of ester linkages with the elimination of water.

The reactivity of 1,2-bis(1-hydroxyethyl)benzene in polymerization is influenced by the fact that it is a secondary diol. Secondary alcohols are generally less reactive than primary alcohols in esterification reactions. rsc.org However, their inclusion in a polymer backbone can significantly impact the material's properties, often leading to polymers with higher glass transition temperatures (Tg) compared to those made from primary diol equivalents, due to the increased rigidity and steric hindrance imparted by the methyl groups adjacent to the polymer chain. rsc.org

While specific studies on the polymerization of 1,2-bis(1-hydroxyethyl)benzene are limited, the polymerization of analogous aromatic diols, such as hydroquinone bis(2-hydroxyethyl) ether (HQEE) and 1,4-benzenedimethanol, is a fundamental process in polymer chemistry for producing high-performance materials like polyurethanes and polyesters. nih.govatamanchemicals.com These reactions demonstrate the capability of aromatic diols to act as building blocks for various polymer systems.

Table 2: Potential Polymerization Reactions Involving 1,2-Bis(1-hydroxyethyl)benzene

| Co-monomer | Polymer Type | Linkage Formed |

|---|---|---|

| Dicarboxylic Acid (e.g., Terephthalic acid) | Polyester | Ester |

| Diacid Chloride (e.g., Terephthaloyl chloride) | Polyester | Ester |

| Diester (e.g., Dimethyl terephthalate) | Polyester | Ester |

The resulting polymers would feature a repeating unit containing the 1,2-phenylenebis(1-ethanyl-1-oxy) structure, and their properties would be tunable based on the choice of the co-monomer.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2-Bis(1-hydroxyethyl)benzene |

| 1,3-Dimethyl-1,3-dihydroisobenzofuran |

| 1,3-dihydroisobenzofuran |

| 1,4-benzenedimethanol |

| Hydroquinone bis(2-hydroxyethyl) ether (HQEE) |

| Methylene diphenyl diisocyanate |

| Phthalan |

| Terephthalic acid |

| Terephthaloyl chloride |

| Dimethyl terephthalate |

Coordination Chemistry and Ligand Design with 1,2 Bis 1 Hydroxyethyl Benzene Frameworks

Design and Synthesis of 1,2-Bis(1-hydroxyethyl)benzene-Derived Ligands

The primary sites for modification on the 1,2-bis(1-hydroxyethyl)benzene molecule are the two hydroxyl (-OH) groups. These groups are readily converted into other functionalities, allowing for the synthesis of a wide range of bidentate ligands. A common and highly effective modification is the conversion of the diol into diphosphinites (P-O-C), diphosphites, or other phosphorus-containing ligands. yok.gov.trresearchgate.net This transformation is typically achieved by reacting the diol with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), in the presence of a base. researchgate.net

Ligand Modification for Tunable Binding Properties

The electronic and steric properties of ligands derived from 1,2-bis(1-hydroxyethyl)benzene can be precisely tuned to optimize their performance in coordination and catalysis. This is achieved by strategically altering the substituents on the phosphorus atoms or the aromatic backbone.

Electronic Tuning : The introduction of electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., trifluoromethyl, chloro) on the aryl rings of the phosphine (B1218219) moieties significantly impacts the electron density at the phosphorus donor atoms. Electron-rich phosphinites, for instance, have been shown to enhance enantioselectivity in certain rhodium-catalyzed hydrogenation reactions. acs.org This electronic modulation affects the metal-ligand bond strength and the catalytic activity of the resulting complex. acs.org

Steric Tuning : The size of the substituents on the phosphorus atoms can be varied to control the steric environment around the metal center. This steric hindrance is crucial for inducing selectivity in catalytic reactions. The rigid benzene (B151609) backbone of the ligand framework ensures that the steric and electronic effects are effectively transmitted to the catalytic pocket of the metal complex.

The modification of these ligands allows for the creation of a library of derivatives, each with slightly different properties, enabling the systematic optimization of a catalyst for a specific chemical transformation.

Table 1: Examples of Modifications on Diol-Based Ligands for Tunable Properties

| Modification Strategy | Example Substituent | Effect on Ligand Property | Potential Application |

| Electronic Tuning | Electron-Donating (e.g., -CH₃, -OCH₃ on P-Aryl) | Increases electron density on P, enhances σ-donation | Improved enantioselectivity in Rh-catalyzed hydrogenations acs.org |

| Electron-Withdrawing (e.g., -CF₃, -Cl on P-Aryl) | Decreases electron density on P, enhances π-acceptance | Modulates catalyst activity and stability | |

| Steric Tuning | Bulky Groups (e.g., cyclohexyl, tert-butyl on P) | Increases steric hindrance around the metal center | Enhances selectivity in asymmetric reactions rsc.org |

| Backbone Modification | Fused Ring Systems (e.g., BINOL, SPINOL) | Creates a rigid, well-defined chiral pocket | High enantioselectivity in a wide range of reactions nih.gov |

Chiral Ligands from 1,2-Bis(1-hydroxyethyl)benzene Precursors

The 1,2-bis(1-hydroxyethyl)benzene molecule possesses two stereogenic centers at the carbons bearing the hydroxyl groups. This allows for the existence of three stereoisomers: the C₂-symmetric (R,R) and (S,S) enantiomers, and the achiral Cₛ-symmetric meso (R,S) diastereomer. For applications in asymmetric catalysis, the enantiomerically pure C₂-symmetric diols are of paramount importance as they lead to the formation of chiral ligands that can effectively transfer their stereochemical information to a substrate. scispace.comresearchgate.net

The synthesis of these chiral precursors is a critical step. Key methods include:

Asymmetric Reduction : The most common approach is the enantioselective reduction of the corresponding prochiral diketone, 1,2-diacetylbenzene (B1203430). This can be accomplished using chiral catalysts, such as those based on ruthenium, rhodium, or iridium, often in asymmetric transfer hydrogenation or high-pressure hydrogenation processes. nih.govajchem-b.com

Diastereoselective Synthesis : Other strategies involve the diastereoselective addition of organometallic reagents to chiral α-hydroxy or α-amino aldehydes, followed by further transformations to yield the desired 1,2-diol structure with high stereocontrol. nih.govresearchgate.net

Chiral Pool Synthesis : Vicinal diols can also be synthesized from readily available natural products like carbohydrates, which provide a source of enantiopure starting materials. acs.org

Once the enantiopure diol is obtained, it can be converted into a C₂-symmetric chiral ligand, such as a diphosphinite, which maintains the stereochemical integrity of the precursor. researchgate.net These ligands are highly sought after for creating catalysts for enantioselective reactions. scispace.com

Metal Complex Formation and Characterization

Ligands derived from the 1,2-bis(1-hydroxyethyl)benzene framework, especially diphosphinites, are excellent chelators for a variety of transition metals. The two phosphorus atoms act as a bidentate donor set, forming a stable chelate ring with the metal center.

Transition Metal Complexes with 1,2-Bis(1-hydroxyethyl)benzene Ligands

These ligands readily form complexes with late transition metals, which are widely used in catalysis. Metals such as rhodium (Rh), ruthenium (Ru), and iridium (Ir) are commonly employed. lu.chd-nb.infonih.gov For example, reacting a diphosphinite ligand derived from a chiral 1,2-diol with a rhodium precursor like [Rh(cod)₂]BF₄ (where cod = 1,5-cyclooctadiene) yields a chiral rhodium-diphosphinite complex. tdx.cat Similarly, palladium (Pd) and platinum (Pt) complexes have been synthesized and characterized. yok.gov.tr

The geometry of the resulting complex is influenced by the metal's oxidation state and coordination number. For instance, Rh(I) complexes often adopt a square planar geometry, while Ru(II) complexes typically form octahedral structures. nih.gov The characterization of these complexes is performed using a suite of analytical techniques, including multinuclear NMR spectroscopy (³¹P, ¹H, ¹³C), X-ray crystallography, and mass spectrometry, to confirm their structure and purity. yok.gov.trresearchgate.net

Stoichiometry and Stability of Coordination Compounds

The stoichiometry of the metal complexes is a critical factor that influences their structure and reactivity. scispace.com In most cases, the bidentate ligands derived from 1,2-bis(1-hydroxyethyl)benzene form complexes with a 1:1 or 1:2 metal-to-ligand ratio. bingol.edu.tr For example, in many catalytic systems, a single diphosphinite ligand coordinates to one metal center. yok.gov.tr

The stability of these coordination compounds is crucial for their practical application, particularly in catalysis where they must withstand the reaction conditions. ijtsrd.com The stability constant, which measures the strength of the metal-ligand interaction, is influenced by factors such as the chelate effect, the nature of the donor atoms, and the electronic properties of the ligand. ijtsrd.comthepharmajournal.com While specific stability constants for 1,2-bis(1-hydroxyethyl)benzene-derived complexes are not widely reported, the formation of a seven-membered chelate ring (M-O-C-C-C-O-P) or a related M-P-O-C-C-O-P structure contributes significantly to their thermodynamic stability. nih.gov Studies on analogous systems show that such chelation leads to highly stable complexes. rjptonline.orgsphinxsai.comresearchgate.net

Table 2: General Properties of Transition Metal Complexes with Diol-Derived Ligands

| Metal | Typical Oxidation State | Common Coordination Geometry | Ligand Stoichiometry (Metal:Ligand) |

| Rhodium (Rh) | +1 | Square Planar | 1:1, 1:2 |

| Ruthenium (Ru) | +2 | Octahedral | 1:1, 1:2 |

| Iridium (Ir) | +1, +3 | Square Planar, Octahedral | 1:1 |

| Palladium (Pd) | 0, +2 | Square Planar | 1:1, 1:2 |

| Platinum (Pt) | 0, +2 | Square Planar | 1:1, 1:2 |

Catalytic Applications of 1,2-Bis(1-hydroxyethyl)benzene Metal Complexes

The primary application for chiral metal complexes derived from 1,2-bis(1-hydroxyethyl)benzene and its analogues is in asymmetric catalysis. nih.gov The well-defined chiral environment created by the C₂-symmetric ligand allows for high levels of stereocontrol in the conversion of prochiral substrates into chiral products.

A prominent example is the asymmetric hydrogenation of prochiral olefins, such as α-dehydroamino acid derivatives and enamides, catalyzed by rhodium complexes. acs.orglu.chscispace.com These reactions are fundamental for the synthesis of optically active amino acids and other valuable chiral building blocks. acs.org Rhodium complexes bearing chiral diphosphinite ligands derived from C₂-symmetric diols have demonstrated excellent performance, achieving high conversions and enantioselectivities (ee) often exceeding 95-99%. acs.orgresearchgate.net

Ruthenium complexes with similar chiral ligands are also highly effective catalysts, particularly for the asymmetric hydrogenation of ketones and various heterocyclic compounds. rsc.orgd-nb.infonih.gov For instance, the transfer hydrogenation of aromatic ketones to produce chiral secondary alcohols is a well-established application for chiral Ru(II) complexes. researchgate.net

The catalytic efficiency is highly dependent on the precise structure of the ligand, the nature of the metal, and the reaction conditions. The modular synthesis of these ligands from the 1,2-bis(1-hydroxyethyl)benzene framework allows for the fine-tuning of the catalyst to achieve optimal results for a given transformation. acs.org

Table 3: Representative Catalytic Performance of Chiral Diol-Derived Metal Complexes

| Reaction Type | Catalyst Type | Substrate Example | Product Type | Reported Enantioselectivity (ee) |

| Asymmetric Hydrogenation | Rh-Diphosphinite acs.org | (Z)-Methyl α-acetamidocinnamate | Chiral Amino Acid Ester | Up to 99% |

| Asymmetric Hydrogenation | Rh-Diphosphinite scispace.com | α-Substituted Enamides | Chiral Amides | 85-97% |

| Asymmetric Hydrogenation | Ru-Diphosphine nih.gov | Aromatic Ketones | Chiral Secondary Alcohols | >95% |

| Asymmetric Cyclopropanation | Ru-Pybox nih.gov | Styrene | Chiral Cyclopropane | Up to 99% |

| Asymmetric Allylic Substitution | Pd-Phosphinooxazoline nih.gov | 1,3-Diphenylallyl acetate | Chiral Allylic Amine | Up to 99% |

Asymmetric Catalysis Mediated by Chiral Complexes

The effectiveness of a chiral catalyst is largely dependent on its ability to create a well-defined, asymmetric environment around the metal center, which in turn influences the stereochemical outcome of a reaction. Chiral diols, such as derivatives of BINOL and TADDOL, are widely recognized for their role as versatile chiral ligands in transition-metal catalysis. nih.gov The 1,2-Bis(1-hydroxyethyl)benzene framework, possessing two stereogenic centers, can form stable chelate complexes with a variety of metal ions. The resulting complexes can serve as potent catalysts for a range of asymmetric transformations.

The presence of a C2-symmetry axis in a chiral ligand is advantageous as it reduces the number of possible competing diastereomeric transition states, which can lead to higher enantioselectivity in catalytic reactions. acs.org Ligands derived from 1,2-Bis(1-hydroxyethyl)benzene can be readily synthesized and modified, allowing for the fine-tuning of steric and electronic properties to optimize catalytic performance. scispace.com For instance, the modification of aryl groups on similar diol ligands has been shown to prevent oligomerization of the catalytic species, which can otherwise lead to lower enantioselectivity. bohrium.com

Research on analogous chiral 1,2-diols has demonstrated their efficacy in a variety of asymmetric reactions. For example, chiral diol-metal complexes have been successfully employed in the enantioselective reduction of prochiral ketones, where the chiral diolate ligand influences the orientation of the ketone binding to the metal center, directing the hydride transfer to a specific face. scispace.com Similarly, chiral diol-catalyzed allylboration of ketones has been achieved with high yields and enantiomeric excesses. nih.gov It is conceivable that chiral complexes of 1,2-Bis(1-hydroxyethyl)benzene could be similarly effective in these and other asymmetric transformations, such as Diels-Alder reactions, aldol (B89426) additions, and the alkylation of aldehydes. nih.govnih.gov

The following table summarizes potential asymmetric catalytic applications of chiral complexes derived from 1,2-Bis(1-hydroxyethyl)benzene, based on established results from analogous chiral diol systems.

| Catalyst System (Hypothetical) | Substrate | Reaction Type | Potential Outcome | Supporting Analogy |

| [Ti(1,2-bis(1-oxyethyl)benzene)Cl2] | Acetophenone | Asymmetric Reduction | High conversion, moderate to high ee | bohrium.com |

| [Cu(1,2-bis(1-oxyethyl)benzene)(OTf)2] | Indole and β-nitrostyrene | Friedel-Crafts Alkylation | Good yield and enantioselectivity | researchgate.net |

| [Rh(1,2-bis(1-oxyethyl)benzene-phosphine)2]Cl | Dehydroamino acid ester | Asymmetric Hydrogenation | High enantiomeric excess | acs.org |

| [Zn(1,2-bis(1-oxyethyl)benzene)] + Activator | Benzaldehyde and Diethylzinc | Alkylation | High yield and enantiomeric excess | nih.gov |

Organometallic Reactions Utilizing Designed Ligands

Organometallic chemistry involves compounds containing at least one bond between a carbon atom of an organic compound and a metal. mlsu.ac.in Ligands play a critical role in this field by stabilizing the metal center, influencing its reactivity, and in some cases, participating directly in the reaction. libretexts.org Ligands derived from 1,2-Bis(1-hydroxyethyl)benzene can be designed to not only provide a chiral environment but also to possess specific electronic and steric properties suitable for a range of organometallic reactions.

For instance, the hydroxyl groups of 1,2-Bis(1-hydroxyethyl)benzene can be functionalized to introduce other donor atoms, such as phosphorus or nitrogen, creating multidentate ligands. The synthesis of such hybrid ligands is a common strategy in the development of catalysts for specific applications. researchgate.net The benzene backbone of the ligand provides a rigid scaffold that can influence the geometry of the resulting organometallic complex.

One area of application is in catalytic C-H activation and functionalization, where the ligand can direct the metal center to a specific C-H bond. researchgate.net Furthermore, organometallic complexes featuring ligands with hydroxyl groups have been explored for their potential in medicinal chemistry, for example, as radiopharmaceuticals. nih.gov The water-solubility of such complexes can be enhanced by the presence of hydroxyl groups, which is a desirable property for biological applications.

Ligands designed from the 1,2-Bis(1-hydroxyethyl)benzene framework could also be employed in polymerization reactions, where the geometry of the catalyst's coordination sphere, dictated by the ligand, can control the stereochemistry of the resulting polymer. The versatility of the diol functional group allows for its conversion into a variety of other functionalities, thereby expanding the range of possible ligand structures and their applications in organometallic chemistry. wikipedia.org

Below is a table outlining plausible organometallic reactions where ligands derived from 1,2-Bis(1-hydroxyethyl)benzene could be utilized.

| Ligand Derivative | Metal | Reaction Type | Product Type | Rationale/Analogy |

| 1,2-Bis(1-(diphenylphosphinooxy)ethyl)benzene | Palladium | Asymmetric Allylic Alkylation | Chiral allylated compounds | researchgate.net |

| 1,2-Bis(1-hydroxyethyl)benzene | Rhenium | Deoxydehydration of vicinal diols | Alkenes | unicam.it |

| 1,2-Bis(1-aminoethyl)benzene derivative | Rhodium | Asymmetric Hydrogenation | Chiral amines | acs.org |

| 1,2-Bis(1-hydroxyethyl)benzene | Chromium | Pinacol Coupling of Aromatic Aldehydes | 1,2-Diols | researchgate.net |

Advanced Materials and Supramolecular Assemblies Incorporating 1,2 Bis 1 Hydroxyethyl Benzene

Polymeric Materials Derived from 1,2-Bis(1-hydroxyethyl)benzene

The two primary alcohol groups of 1,2-bis(1-hydroxyethyl)benzene allow it to act as a difunctional monomer, capable of participating in various polymerization reactions to create new polymeric materials.

As a diol, 1,2-bis(1-hydroxyethyl)benzene is a suitable monomer for step-growth polymerization, particularly polycondensation reactions. In these reactions, it can be combined with other difunctional monomers, such as dicarboxylic acids or diisocyanates, to form polyesters and polyurethanes, respectively. The monomer's hydroxyl groups react to form ester or urethane (B1682113) linkages, creating the polymer backbone.

While direct polymerization studies of the 1,2-isomer are not widely documented, research on its 1,4-isomer, hydroquinone (B1673460) bis(2-hydroxyethyl)ether (HQEE), illustrates this potential. HQEE is used in the synthesis of thermoplastic poly(butylene-co-hydroquinone bis(2-hydroxyethyl)ether terephthalates) (PBHT) through melt polycondensation. atamanchemicals.com The incorporation of the rigid aromatic diol significantly enhances the thermal properties of the resulting copolymers. atamanchemicals.com Similarly, novel copolyesters based on thiophene (B33073) and a derivative of 1,4-bis(2-hydroxyethyl)benzene (B1588559) have been synthesized via melt-polymerization, yielding materials with high thermal stability and promising gas barrier properties. researchgate.net Another specific example involves the polycondensation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperdine with succinic acid, demonstrating the utility of hydroxyethyl (B10761427) groups in forming polyester (B1180765) chains. google.com

The general mechanism for the polycondensation of a diol like 1,2-bis(1-hydroxyethyl)benzene with a dicarboxylic acid to form a polyester involves the sequential elimination of water molecules to form ester bonds.

Table 1: Thermal Properties of Copolyesters Incorporating 1,4-Bis(2-hydroxyethyl)benzene Derivatives

| Polymer System | Monomers | Glass Transition Temperature (Tg) | Melting Point (Tm) | Key Finding | Source |

|---|---|---|---|---|---|

| Thiophene-Containing Copolyesters | 1,4-bis(2-hydroxyethyl)benzene derivative, Thiophene dicarboxylate, Hexylene glycol | Varies with composition | Varies with composition | Creates bio-based copolyesters with high thermomechanical and gas barrier properties. | researchgate.net |

| Poly(butylene-co-hydroquinone bis(2-hydroxyethyl)ether terephthalates) (PBHT) | Hydroquinone bis(2-hydroxyethyl)ether (HQEE), 1,4-butanediol, Terephthalic acid | Not specified | Not specified | Incorporation of the HQEE group significantly improved the thermal properties of the polymers. | atamanchemicals.com |

The presence of two hydroxyl groups allows 1,2-bis(1-hydroxyethyl)benzene and its isomers to function as effective cross-linking agents or chain extenders in polymer networks. guidechem.com In this role, the molecule does not form the main polymer chain but instead creates covalent bonds between existing polymer chains, enhancing the material's mechanical properties, thermal stability, and solvent resistance.

Aromatic diols like hydroquinone bis(2-hydroxyethyl)ether (HQEE) are primarily used as chain extenders in the production of high-performance polyurethanes. atamanchemicals.com During polymerization, HQEE reacts with diisocyanates to form hard segments within the polyurethane structure. atamanchemicals.com These rigid, aromatic segments improve the toughness, abrasion resistance, and durability of the final material. atamanchemicals.com The principle is also seen with 1,4-bis(1-methyl-1-hydroxyethyl)benzene, which is noted for its use as a crosslinking agent to improve the mechanical properties of polymers by forming strong chemical bonds between chains. guidechem.com

The formation of a polymer network can be visualized as the transition from a system of linear or branched chains to a single, macroscopic molecule. This transition, known as the gel point, is a critical parameter in the synthesis of cross-linked materials. acs.org The efficiency of cross-linking depends on the competition between intermolecular cross-link formation and intramolecular cyclization. acs.org

Polycondensation and Polymerization of 1,2-Bis(1-hydroxyethyl)benzene Monomers

Self-Assembly and Supramolecular Chemistry of 1,2-Bis(1-hydroxyethyl)benzene Derivatives

The directional and specific nature of hydrogen bonds makes the hydroxyethyl groups of 1,2-bis(1-hydroxyethyl)benzene valuable for directing the self-assembly of molecules into ordered supramolecular structures.

Crystal engineering focuses on designing and controlling the formation of solid-state structures with desired properties by understanding and utilizing intermolecular interactions. The hydroxyl groups of 1,2-bis(1-hydroxyethyl)benzene derivatives are primary sites for strong O-H···O or O-H···N hydrogen bonds, which act as powerful tools for assembling molecules into predictable patterns.

Studies on more complex molecules containing bis(hydroxyethyl)amino groups demonstrate this principle clearly. In the crystal structure of one such 1,3,5-trisubstituted benzene (B151609) derivative, the hydroxyethyl moieties are stabilized by intramolecular O-H···O hydrogen bonds. nih.goviucr.orgresearchgate.net These molecules then self-assemble into inversion-symmetric dimers, which are further connected by intermolecular O-H···O hydrogen bonds to form undulating layers. nih.goviucr.orgresearchgate.net This hierarchical assembly is a hallmark of crystal engineering, where intramolecular conformation directs intermolecular association.

In another example, dimethyl 2,5-bis((2-hydroxyethyl)amino)terephthalate, a single-benzene derivative, crystallizes into two different polymorphs (A and B) that display red fluorescence. acs.org The crystal packing in polymorph A allows for remarkable mechanical flexibility, enabling the crystals to be elastically bent, a property directly linked to its specific hydrogen-bonding network and slipped π-stacking arrangement. acs.org Similarly, copper(II) complexes incorporating N-(2-hydroxyethyl)ethylenediamine ligands are held together by a network of O-H···O and N-H···O hydrogen bonds, resulting in a three-dimensional network structure. iucr.org

Table 2: Hydrogen Bonding in Crystal Structures of Bis(hydroxyethyl) Derivatives

| Compound Derivative | Interaction Type | Supramolecular Motif | Source |

|---|---|---|---|

| 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-[(2,4-dimethylpyridin-2-yl)aminomethyl]-2,4,6-triethylbenzene | Intramolecular O-H···O and C-H···N; Intermolecular O-H···O | Forms molecular dimers which assemble into undulating layers. | nih.goviucr.orgresearchgate.net |

| Dimethyl 2,5-bis((2-hydroxyethyl)amino)terephthalate | Intermolecular N-H···O and O-H···O hydrogen bonds | Forms slipped π-stacked columns leading to flexible crystals. | acs.org |

| bis[N-(2-hydroxyethyl)ethylenediamine]copper(II) bis(4-fluorobenzoate) | Intermolecular O-H···O and N-H···O hydrogen bonds | Creates a three-dimensional network structure. | iucr.org |